1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate
Overview
Description
“1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate” is a chemical compound that has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of this compound and its derivatives involves several steps. For instance, the deprotection of the SEM group of a compound was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-b]pyridine core with a trifluoromethanesulfonate group attached to the 4-position of the pyridine ring . The empirical formula is C8H5F3N2O3S, and the molecular weight is 266.20 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use as a building block in the synthesis of more complex molecules. For example, it has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives .Scientific Research Applications
Catalytic Applications
- Trifluoromethanesulfonic (triflic) acid, related to 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate, is an effective catalyst for 5-endo cyclisation of homoallylic sulfonamides, facilitating the formation of pyrrolidines and polycyclic systems (Haskins & Knight, 2002).
Synthesis and Chemical Properties
- 5H-Chromeno[2,3-b]pyridines, chemically related to this compound, show significant industrial, biological, and medicinal properties. The synthesis of these compounds via multicomponent reactions has been explored, indicating their versatility in chemical synthesis (Ryzhkova et al., 2023).
- The design and synthesis of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives have been explored for their potential as c-Met inhibitors, showcasing the therapeutic potential of these compounds in medical research (Liu et al., 2016).
Biomedical Research
- Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as 5-HT6 receptor agonists and antagonists, highlighting their potential use in neuroscience and pharmacological research (Elokdah et al., 2007).
- Research on 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated their effectiveness in inhibiting cyclin-dependent kinases, reducing cell proliferation in malignant mesothelioma models, thereby indicating their significance in cancer research (Carbone et al., 2013).
Material Science
- The electropolymerization of pyrrole in trifluoromethanesulfonate ionic liquid, closely related to this compound, has shown significant improvements in polymerization rate and electroconductivity, suggesting applications in material science (Sekiguchi et al., 2002).
Mechanism of Action
The mechanism of action of the 1H-pyrrolo[2,3-b]pyridine derivatives synthesized from this compound is related to their inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity and inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Future Directions
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-6-2-4-13-7-5(6)1-3-12-7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYTVOHQGBBSAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625963 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479552-94-8 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.